molecular formula C10H16N2O3 B14138718 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione CAS No. 89003-36-1

1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione

Cat. No.: B14138718
CAS No.: 89003-36-1
M. Wt: 212.25 g/mol
InChI Key: NWNSCMSYGVQKMM-UHFFFAOYSA-N
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Description

1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with morpholine in the presence of formaldehyde. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of around 60°C. The mixture is stirred for an hour, followed by the addition of morpholine. The resulting product is then precipitated by pouring the reaction mixture into crushed ice and left to stand overnight. The crude product is filtered, dried, and recrystallized from absolute ethanol to obtain a pure compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione is unique due to its specific combination of morpholine and piperidine-2,6-dione moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89003-36-1

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)piperidine-2,6-dione

InChI

InChI=1S/C10H16N2O3/c13-9-2-1-3-10(14)12(9)8-11-4-6-15-7-5-11/h1-8H2

InChI Key

NWNSCMSYGVQKMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CN2CCOCC2

Origin of Product

United States

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